molecular formula C18H17ClO3 B3023792 3-(3-Chlorophenyl)-2'-carboethoxypropiophenone CAS No. 898762-38-4

3-(3-Chlorophenyl)-2'-carboethoxypropiophenone

Cat. No. B3023792
M. Wt: 316.8 g/mol
InChI Key: MSORHYXMDDKFRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated phenyl compounds can involve a variety of chemical reactions. For instance, the aza-Wittig reaction is used to synthesize 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which include a chlorophenyl group as part of the structure . Additionally, multigram-scale syntheses of chloroalkoxyphenols have been achieved through a two-step process starting from 4-hydroxybenzaldehyde and reagents with a general formula Cl(CH2)nX . These methods could potentially be adapted for the synthesis of "3-(3-Chlorophenyl)-2'-carboethoxypropiophenone" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated phenyl compounds can be complex, and X-ray analysis is often used to confirm their structure . The presence of chlorine atoms can significantly affect the electronic distribution within the molecule, which in turn influences the reactivity and interactions with other chemical species.

Chemical Reactions Analysis

Chlorinated phenyl compounds can participate in various chemical reactions. For example, 3,3,3-trichloropropyl-1-triphenylphosphorane is used for the synthesis of (Z)-1,3-enynes and other chlorinated olefins . The presence of chlorine can make the phenyl ring more electrophilic, facilitating reactions with nucleophiles. The ability to regiospecifically functionalize phenols, as described in the synthesis of polysubstituted phenols , is also indicative of the chemical versatility of chlorinated phenyl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenyl compounds can be determined through techniques such as NMR, GC-MS, and gas chromatographic separation . These methods allow for the analysis of the compound's structure, the identification of impurities, and the determination of characteristic retention times and mass spectral properties. The chlorination pattern on the phenyl ring can greatly influence these properties, affecting the compound's volatility, polarity, and interaction with chromatographic media.

Safety And Hazards

The safety data sheet for 3-Chlorophenyl isocyanate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity .

properties

IUPAC Name

ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSORHYXMDDKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644419
Record name Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2'-carboethoxypropiophenone

CAS RN

898762-38-4
Record name Ethyl 2-[3-(3-chlorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(3-chlorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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